5-Bromo-3-ethylbenzene-1,2-diamine

Medicinal chemistry Heterocycle synthesis Benzimidazole

Researchers requiring late-stage diversification of benzimidazole/quinoxaline scaffolds face limited building blocks with orthogonal reactivity. 5-Bromo-3-ethylbenzene-1,2-diamine solves this with a free 1,2-diamine for heterocycle condensation and a C5-Br handle for Suzuki-Miyaura cross-coupling. • Enables sequential heterocycle formation then Pd-catalyzed arylation • Distinct 1:1 Br isotopic doublet (m/z 215.1/217.1) for unambiguous LC-MS tracking • C3-Et group provides steric/lipophilic differentiation from saturated methyl SAR space. Available from BenchChem for immediate research procurement.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
Cat. No. B8699771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-ethylbenzene-1,2-diamine
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)Br)N)N
InChIInChI=1S/C8H11BrN2/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,10-11H2,1H3
InChIKeyPRASRYMRRGNOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-ethylbenzene-1,2-diamine Overview


5-Bromo-3-ethylbenzene-1,2-diamine (CAS 170098-79-0) is a substituted aromatic diamine with molecular formula C₈H₁₁BrN₂ and molecular weight 215.09 g/mol [1]. The compound belongs to the o-phenylenediamine class and features a 1,2-diamine core with a bromine atom at the 5-position and an ethyl group at the 3-position on the benzene ring . Its canonical SMILES is CCC1=C(C(=CC(=C1)Br)N)N, with InChI Key PRASRYMRRGNOOX-UHFFFAOYSA-N . The compound serves primarily as a synthetic intermediate for heterocyclic compounds including benzimidazoles, quinoxalines, and triazoles, with reported applications in pharmaceutical and agrochemical research . Vendor-available purity is typically 95–97% .

5-Bromo-3-ethylbenzene-1,2-diamine: Irreplaceability in Synthesis


Within the o-phenylenediamine family, substitution pattern dictates both synthetic utility and downstream molecular properties. The 3-ethyl-5-bromo arrangement in 5-bromo-3-ethylbenzene-1,2-diamine confers a specific combination of (i) a C5 bromine atom serving as a synthetic handle for cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings , (ii) a C3 ethyl group providing steric and lipophilic modulation without blocking the reactive 1,2-diamine site , and (iii) a free 1,2-diamine functionality essential for heterocycle formation (benzimidazoles, quinoxalines) and metal coordination [1]. Replacing this compound with the non-brominated 3-ethylbenzene-1,2-diamine (CAS 3446-43-9) eliminates the cross-coupling handle; using 5-bromo-3-methylbenzene-1,2-diamine (CAS 76153-06-5) alters lipophilicity and steric profile ; employing 4-bromo-N1-ethylbenzene-1,2-diamine (regioisomer) changes both the bromine positioning relative to the diamine and introduces N-alkylation that modifies reactivity and hydrogen-bonding capacity . Such substitutions directly affect reaction yields, product purity, and biological activity of downstream compounds, making generic substitution scientifically invalid in any structure-activity relationship (SAR)-driven or synthetic protocol-dependent context.

5-Bromo-3-ethylbenzene-1,2-diamine: Differentiation Evidence


Heterocycle Precursor Advantage for Benzimidazole and Quinoxaline Synthesis

5-Bromo-3-ethylbenzene-1,2-diamine serves as a direct precursor for 1,2-diamine-requiring heterocycle formations (benzimidazoles, quinoxalines, triazoles) while retaining a C5 bromine handle for subsequent cross-coupling diversification . In contrast, the non-brominated analog 3-ethylbenzene-1,2-diamine lacks any halogen coupling handle [1]; the regioisomeric 4-bromo-N1-ethylbenzene-1,2-diamine has N-alkylation that sterically hinders heterocycle formation at one amino site and alters hydrogen-bonding capacity . Substituted benzene-1,2-diamines are established as critical intermediates for heterocyclic compound synthesis, with applications in pharmaceuticals and agrochemicals .

Medicinal chemistry Heterocycle synthesis Benzimidazole

Lipophilicity and Steric Profile Differentiation

5-Bromo-3-ethylbenzene-1,2-diamine has a calculated LogP of 2.55 and molecular weight 215.09 g/mol [1]. The 3-ethyl substitution provides increased lipophilicity compared to the methyl analog 5-bromo-3-methylbenzene-1,2-diamine (MW 201.07 g/mol, ΔMW = +14.02 g/mol from ethyl vs. methyl) , while retaining the bromine handle absent in 3-ethylbenzene-1,2-diamine (MW 136.19 g/mol, ΔMW = +78.9 g/mol) [2]. The 5-bromo-3,4-dimethylbenzene-1,2-diamine analog shares identical MW 215.09 g/mol but differs in substitution pattern (C3 and C4 methyl vs. C3 ethyl), which alters steric environment around the diamine and affects regioselectivity in electrophilic aromatic substitution . Density is reported as 1.5±0.1 g/cm³, boiling point 314.8±37.0 °C at 760 mmHg [3].

Physicochemical properties ADME Lipophilicity

Electronic Effects of C5 Bromine Substitution

The C5 bromine atom in 5-bromo-3-ethylbenzene-1,2-diamine exerts both -I (inductive electron-withdrawing) and +M (mesomeric electron-donating via lone pair resonance) effects, resulting in net ortho/para-directing activation for electrophilic aromatic substitution relative to unsubstituted benzene [1]. This electronic profile differs qualitatively from (i) the non-brominated 3-ethylbenzene-1,2-diamine, which lacks halogen electronic modulation [2]; (ii) 4-bromo-N1-ethyl regioisomers where bromine placement relative to diamine alters resonance coupling ; and (iii) iodo analogs (e.g., 4-iodo-N1-ethylbenzene-1,2-diamine) where larger atomic radius and lower electronegativity of iodine vs. bromine modify both steric and electronic properties . Bromine's intermediate electronegativity (2.96 Pauling scale) balances reactivity and stability in cross-coupling reactions compared to more reactive iodine or less reactive chlorine.

Electronic effects Reactivity Substituent effects

Bromine Isotopic Signature for Mass Spectrometry Detection

5-Bromo-3-ethylbenzene-1,2-diamine exhibits a characteristic 1:1 bromine isotopic doublet pattern in mass spectrometry due to natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [1]. The compound has exact mass 214.010559 Da and molecular ion pattern [M+H]⁺ showing peaks at m/z 215.1 and 217.1 with approximately equal intensity [2]. This signature bromine isotope pattern is absent in non-halogenated analog 3-ethylbenzene-1,2-diamine (which shows only monoisotopic peaks) [3] and differs from the methyl analog 5-bromo-3-methylbenzene-1,2-diamine (m/z 201.07/203.07, Δ = 14 Da) . The distinctive isotopic signature provides unambiguous compound identification in reaction monitoring, purity assessment, and metabolite profiling workflows.

Analytical chemistry LC-MS Quality control

Biological Activity Potential: Antimicrobial and Anticancer Screening

Research indicates that 5-bromo-3-ethylbenzene-1,2-diamine exhibits potential biological activities, particularly in antimicrobial and anticancer domains based on preliminary screening studies . This is consistent with the broader class behavior of substituted o-phenylenediamines, which serve as versatile scaffolds in medicinal chemistry for generating bioactive heterocycles [1]. While direct quantitative IC₅₀ or MIC values for this specific compound are not available in the peer-reviewed literature, the bromo-ethyl substitution pattern offers a distinct SAR vector compared to methyl analogs (e.g., 5-bromo-3-methylbenzene-1,2-diamine) or non-brominated scaffolds, providing medicinal chemists with a unique combination of lipophilic (ethyl) and electronic (bromo) modulation points for hit-to-lead optimization campaigns.

Antimicrobial Anticancer Drug discovery

Regioisomeric Impact on Cross-Coupling Accessibility

The 5-bromo-3-ethyl substitution pattern in 5-bromo-3-ethylbenzene-1,2-diamine positions the bromine atom at C5, which is meta to one amino group (C2) and para to the other amino group (C1) . In contrast, the 4-bromo regioisomer 4-bromo-N1-ethylbenzene-1,2-diamine has bromine at C4, altering its electronic environment and potentially affecting oxidative addition rates in Pd-catalyzed cross-coupling . The C5 position in the target compound is distal to the 1,2-diamine core, minimizing steric interference during heterocycle condensation while remaining accessible for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings . The free 1,2-diamine moiety (both NH₂ groups unsubstituted) is essential for maximum nucleophilicity in condensation reactions, whereas N1-alkylated analogs (e.g., 5-bromo-N1-ethylbenzene-1,2-diamine) have reduced reactivity at the alkylated amine site .

Regiochemistry Cross-coupling Synthetic accessibility

5-Bromo-3-ethylbenzene-1,2-diamine: Key Applications


Benzimidazole and Quinoxaline Library Synthesis with Diversification

5-Bromo-3-ethylbenzene-1,2-diamine is optimally deployed as a core building block for synthesizing 2-substituted benzimidazoles and quinoxalines where the C5 bromine is preserved for late-stage functionalization. The compound's free 1,2-diamine enables condensation with aldehydes or carboxylic acid derivatives to form the heterocyclic core , while the retained C5 bromine serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity after cyclization. This sequential workflow is not possible with non-brominated 3-ethylbenzene-1,2-diamine (lacks coupling handle) [1] or N1-alkylated analogs (reduced heterocycle formation efficiency due to blocked amine nucleophilicity) . The LogP of 2.55 provides favorable physicochemical properties for cell permeability in subsequent biological assays [2].

LC-MS Method Development and Reaction Monitoring

The characteristic 1:1 bromine isotopic doublet (m/z 215.1/217.1 for [M+H]⁺) provides unambiguous identification of 5-bromo-3-ethylbenzene-1,2-diamine in complex reaction mixtures without requiring isotopically labeled internal standards . This analytical signature enables confident tracking of starting material consumption and product formation in medicinal chemistry workflows, and facilitates purity assessment of the compound itself. The exact mass of 214.010559 Da supports high-resolution mass spectrometry applications [1]. The compound's moderate LogP (2.55) and predicted physicochemical properties make it amenable to standard reversed-phase LC-MS conditions.

Targeted Covalent Inhibitor Scaffold Development

For researchers developing targeted covalent inhibitors or affinity-based probes, 5-bromo-3-ethylbenzene-1,2-diamine offers a bifunctional architecture: the 1,2-diamine core can form bidentate interactions with metal ions (e.g., in metalloenzyme active sites) or serve as a hydrogen-bonding pharmacophore, while the C5 bromine enables installation of electrophilic warheads or photoreactive groups via cross-coupling chemistry . The ethyl group at C3 provides steric differentiation from methyl analogs that may be necessary for achieving selectivity in biological systems. The combination of bromine (cross-coupling handle), ethyl (lipophilic modulation), and free 1,2-diamine (metal coordination/ hydrogen bonding) in a single building block enables modular probe assembly that would require multiple synthetic steps using simpler starting materials.

Hit-to-Lead Optimization via Novel Chemical Space Exploration

In hit-to-lead campaigns where preliminary screening has identified o-phenylenediamine-derived scaffolds as promising starting points, 5-bromo-3-ethylbenzene-1,2-diamine represents a structurally distinct entry vector that differs from the more commercially prevalent methyl-substituted analogs . The 3-ethyl substitution increases lipophilicity (LogP 2.55) and molecular volume relative to the 3-methyl analog (MW 201 vs. 215 g/mol) [1], potentially affecting target binding, membrane permeability, and metabolic stability in ways that distinguish it from saturated methyl SAR space . The bromine atom additionally provides a convenient synthetic handle for introducing diverse substituents via cross-coupling, enabling rapid exploration of chemical space around this core scaffold without resynthesizing the entire molecule for each analog.

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